![molecular formula C10H14BClN2O2 B1603403 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1009378-52-2](/img/structure/B1603403.png)
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Overview
Description
“2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is a chemical compound . It is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Synthesis Analysis
The synthesis of this compound has been discussed in several papers . The synthesis process typically involves cross-coupling reactions .Molecular Structure Analysis
The molecular formula of this compound is C12H14BClF3NO2 . The structure of the compound has been studied using various techniques, including DFT .Chemical Reactions Analysis
This compound is involved in various chemical reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.50 g/mol . Other physical and chemical properties include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82°C/13mmHg (lit.), and a density of 1.149 g/mL at 25°C (lit.) .Scientific Research Applications
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane is a versatile reagent with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including amino acids, peptides, and other organic molecules. In addition, it has been used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of dyes. Furthermore, it has been used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Target of Action
Similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to act as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This involves the transfer of a phosphorus-containing group to the target molecule, which can result in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The phosphitylation process it facilitates can impact a variety of biochemical reactions, particularly those involving alcohols and heteroatomic nucleophiles .
Result of Action
The phosphitylation process it facilitates can lead to the formation of useful glycosyl donors and ligands .
Advantages and Limitations for Lab Experiments
The main advantages of using 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane in laboratory experiments are its relatively low cost and ease of synthesis. It is also a versatile reagent that can be used in a wide range of synthetic processes. However, it is important to note that it is a volatile compound and should be handled with care. In addition, it is important to ensure that the reaction is conducted in a polar aprotic solvent such as DMSO in order to prevent the formation of undesired side products.
Future Directions
Due to its versatility and potential applications in the fields of medicine, agriculture, and materials science, there are numerous potential future directions for the use of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane. These include the development of new synthetic processes for the synthesis of pharmaceuticals and other biologically active compounds, the development of new catalysts for the synthesis of polymers, and the development of new reagents for the synthesis of heterocyclic compounds. In addition, further research into the biochemical and physiological effects of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane could lead to new insights into its potential applications in the fields of medicine and agriculture.
properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWHVVHJBRISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590536 | |
Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009378-52-2 | |
Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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